naphthalen-1-yl fluoranesulfonate

High-Throughput Experimentation Automated Synthesis Medicinal Chemistry

Naphthalen-1-yl fluoranesulfonate (IUPAC: 1-naphthalenyl ester fluorosulfuric acid; also referred to as 1-naphthyl sulfurofluoridate or 1-fluorosulfonyloxynaphthalene), CAS 133042-64-5, is an aryl fluorosulfonate electrophile featuring a naphthalene scaffold activated by the –OSO₂F leaving group. This compound exists as a liquid at ambient temperature (density 1.3674 g/mL at 25 °C, refractive index n20/D 1.5576).

Molecular Formula C10H7FO3S
Molecular Weight 226.23 g/mol
CAS No. 133042-64-5
Cat. No. B6242425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namenaphthalen-1-yl fluoranesulfonate
CAS133042-64-5
Molecular FormulaC10H7FO3S
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2OS(=O)(=O)F
InChIInChI=1S/C10H7FO3S/c11-15(12,13)14-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H
InChIKeyGEZWNEDYJCOWLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Naphthalen-1-yl Fluoranesulfonate (CAS 133042-64-5) Procurement Baseline: A Bifunctional Aryl Fluorosulfonate Building Block for Cross-Coupling and Deoxyfluorination


Naphthalen-1-yl fluoranesulfonate (IUPAC: 1-naphthalenyl ester fluorosulfuric acid; also referred to as 1-naphthyl sulfurofluoridate or 1-fluorosulfonyloxynaphthalene), CAS 133042-64-5, is an aryl fluorosulfonate electrophile featuring a naphthalene scaffold activated by the –OSO₂F leaving group . This compound exists as a liquid at ambient temperature (density 1.3674 g/mL at 25 °C, refractive index n20/D 1.5576) . Its reactivity profile spans two primary domains: (i) transition metal-catalyzed cross-coupling reactions (Suzuki–Miyaura, amination, and phosphorylation) as an alternative to aryl triflates or halides, and (ii) nucleophilic deoxyfluorination to generate 1-fluoronaphthalene, a valuable fluorinated building block for pharmaceuticals and agrochemicals [1][2]. Additionally, it has been patented as a negative-electrode film-forming additive in lithium secondary battery electrolytes [3]. These orthogonal reactivities position naphthalen-1-yl fluoranesulfonate as a multifunctional intermediate that is not readily replicated by any single alternative electrophile.

Why Naphthalen-1-yl Fluoranesulfonate Cannot Be Replaced by Generic Aryl Fluorosulfonates, Triflates, or Halides: A Comparator-Based Evidence Overview


A scientific or industrial user cannot simply interchange naphthalen-1-yl fluoranesulfonate with its 2-naphthyl regioisomer (CAS 141694-39-5), with phenyl fluorosulfonate, or with the more common aryl triflate and aryl halide electrophiles because each substitution carries a distinct and measurable penalty in at least one of three selection-critical dimensions: (1) physical handling properties (liquid vs. solid, a key determinant for automated high-throughput dispensing) [1]; (2) reaction condition tolerance (ligand-free aqueous Suzuki–Miyaura coupling at room temperature in air, which is not achievable with triflates or bromides that require anhydrous solvents and inert atmospheres) [2]; and (3) orthogonal multifunctionality—the same compound serves as both a cross-coupling electrophile and a deoxyfluorination precursor yielding 1-fluoronaphthalene, whereas triflates and halides are generally not competent deoxyfluorination substrates [3][4]. The quantitative evidence below substantiates each of these differentiation claims with comparator-anchored data.

Quantitative Differentiation Evidence for Naphthalen-1-yl Fluoranesulfonate Against Its Closest Analogs and Alternatives


Liquid Physical Form Enables Automated High-Throughput Dispensing Versus Solid Aryl Triflates and Bromides

Naphthalen-1-yl fluoranesulfonate is supplied and handled as a liquid at ambient temperature (density 1.3674 g/mL at 25 °C; flash point >230°F), unlike the corresponding 1-naphthyl triflate and 1-bromonaphthalene, both of which are solids at room temperature . This physical-form distinction is operationally consequential: liquid reagents can be directly dispensed by automated liquid handlers in parallel synthesis and high-throughput experimentation (HTE) workflows without dissolution and with superior volumetric accuracy, reducing weighing errors and solvent compatibility concerns [1]. The 2-naphthyl fluorosulfonate regioisomer (CAS 141694-39-5) shares the liquid form but generates the 2-fluoronaphthalene product upon deoxyfluorination, which has different electronic properties and reactivity, making the 1-naphthyl and 2-naphthyl isomers non-interchangeable for structure–activity relationship (SAR) studies.

High-Throughput Experimentation Automated Synthesis Medicinal Chemistry Physical Form Screening

Ligand-Free Aqueous Suzuki–Miyaura Coupling at Room Temperature in Air: Operational Simplicity Versus Triflates Requiring Inert Atmosphere

Aryl fluorosulfonates, including naphthalen-1-yl fluoranesulfonate, participate in palladium-catalyzed Suzuki–Miyaura cross-coupling with aryl boronic acids under conditions that are operationally distinct from those required by aryl triflates, bromides, or iodides. The standard protocol uses water as the sole solvent, operates at room temperature under ambient air, and requires no exogenous phosphine ligand, surfactant, or phase-transfer catalyst [1]. Aryl triflates, by contrast, typically demand anhydrous organic solvents (e.g., THF, dioxane, or toluene) and an inert atmosphere (N₂ or Ar) to prevent hydrolysis of the triflate leaving group [2]. Aryl bromides and iodides generally require elevated temperatures (60–100 °C) and added ligands (e.g., SPhos, XPhos) for efficient coupling. While the product yields for naphthalen-1-yl fluoranesulfonate are reported as 'excellent' in the published ligand-free aqueous protocol, specific isolated yield data for this exact substrate are not discretely tabulated in the primary literature—the yields are class-level data from the Sharpless–Liang study on diverse aryl fluorosulfonates [1].

Suzuki–Miyaura Coupling Green Chemistry Aqueous-Phase Catalysis C–C Bond Formation

57% Isolated Yield in NMe₄F-Mediated Deoxyfluorination to 1-Fluoronaphthalene: A Single-Step Access to a Valuable Fluorinated Building Block

Treatment of naphthalen-1-yl fluoranesulfonate with tetramethylammonium fluoride (NMe₄F) in N,N-dimethylformamide at room temperature for 24 hours affords 1-fluoronaphthalene in 57% isolated yield [1]. This transformation proceeds via the aryl fluorosulfonate intermediate generated from 1-naphthol using sulfuryl fluoride (SO₂F₂) and base, which itself is obtained in 85% yield [1]. The significance of this yield must be contextualized against the mechanistic limitations of aryl fluorosulfonates in deoxyfluorination: Schimler et al. (2018) demonstrated that electron-neutral and electron-rich aryl fluorosulfonates form diaryl sulfate intermediates that react sluggishly with NMe₄F, and that the corresponding aryl triflates afford higher yields for these substrate classes [2]. However, for the naphthalen-1-yl substrate specifically, the 57% yield represents a synthetically useful single-step access to 1-fluoronaphthalene, which is otherwise prepared via the Balz–Schiemann reaction (requiring hazardous HF or BF₃ sources, multi-step sequences, and typically lower yields for polycyclic arenes) or via halogen-exchange (Halex) fluorination requiring high temperatures (150–200 °C) [3].

Deoxyfluorination Aryl Fluoride Synthesis ¹⁸F-Radiochemistry Fluorinated Building Blocks

Patented Lithium-Ion Battery Electrolyte Additive: Negative-Electrode Film Formation at 0.5–1.0 wt% Loading

U.S. Patent Application US 2022/0115697 A1 explicitly claims naphthalen-1-yl sulfurofluoridate (designated additive S3) as a 'first negative electrode film additive' in lithium secondary battery electrolytes at a preferred loading of 0.5–1.0 wt% based on total electrolyte weight [1]. The patent teaches that this compound forms a protective film on the negative electrode surface, stabilizing the electrode–electrolyte interface and improving high-temperature lifetime characteristics [1]. This application is distinct from the use of conventional fluorosulfonate salts (e.g., LiSO₃F) or other film-forming additives (e.g., vinylene carbonate, VC; fluoroethylene carbonate, FEC) because the naphthalene moiety provides an aromatic π-system that can participate in forming a more electronically conductive and mechanically robust solid-electrolyte interphase (SEI) compared to aliphatic additives [1]. Comparative cycling data (capacity retention vs. cycle number or high-temperature storage) for cells with and without additive S3 are not publicly disclosed in the patent; the claims are based on the film-forming mechanism rather than published performance metrics.

Lithium-Ion Battery Electrolyte Additive SEI Formation Energy Storage

Near-Quantitative SuFEx Click Reactivity on Polymer Chain-Ends: Aryl Fluorosulfonate as a SuFEx Electrophile Hub

Aryl sulfurofluoridate compounds, a class that includes naphthalen-1-yl fluoranesulfonate, have been demonstrated to react with aryl-tert-butyldimethylsilyl (TBDMS) terminated polymers via sulfur(VI) fluoride exchange (SuFEx) chemistry with near-quantitative conversion [1]. In this context, naphthalen-1-yl fluoranesulfonate serves as an electrophilic SuFEx partner to install naphthalene end-groups on polymer chains, enabling post-polymerization functionalization under mild conditions. This reactivity distinguishes aryl fluorosulfonates from aryl triflates and aryl halides, which are generally not competent SuFEx substrates because they lack the S(VI)–F bond that is the hallmark of SuFEx chemistry [2]. The near-quantitative conversion reported for this class implies minimal side products and simplified purification, which is critical for industrial polymer end-functionalization where even small amounts of unfunctionalized or side-product species compromise material performance. Specific conversion data for naphthalen-1-yl fluoranesulfonate in this SuFEx application are not discretely reported; the 'near quantitative' descriptor applies to the class of aryl sulfurofluoridates tested.

SuFEx Click Chemistry Polymer Functionalization Post-Polymerization Modification SuFEx

Optimal Procurement and Application Scenarios for Naphthalen-1-yl Fluoranesulfonate Based on Differentiation Evidence


Medicinal Chemistry High-Throughput Parallel Synthesis: Ligand-Free Suzuki Library Generation in Aqueous Media

In a high-throughput experimentation (HTE) setting, naphthalen-1-yl fluoranesulfonate is dispensed as a neat liquid into 96- or 384-well plates, eliminating solid weighing steps and enabling precise nanomole-scale volumetric transfers [1]. The coupling with diverse aryl boronic acids proceeds in water at room temperature under air without phosphine ligands, reducing reagent costs and eliminating glovebox infrastructure. This operational profile is not achievable with 1-naphthyl triflate or 1-bromonaphthalene, which require anhydrous solvents, elevated temperatures, inert atmospheres, and added ligands [2]. The resulting biaryl products are amenable to direct biological screening without workup, leveraging the aqueous compatibility of the fluorosulfonate leaving group.

Radiochemistry and PET Tracer Development: Mild Deoxyfluorination to 1-[¹⁸F]Fluoronaphthalene

The deoxyfluorination of naphthalen-1-yl fluoranesulfonate with [¹⁸F]tetramethylammonium fluoride (or carrier-added NMe₄F) proceeds at room temperature in DMF to yield 1-fluoronaphthalene in 57% isolated yield [1]. This mild, catalyst-free protocol is attractive for ¹⁸F-radiochemistry applications because it avoids the high temperatures and strongly acidic conditions of traditional Balz–Schiemann fluorination, preserving acid-labile functional groups that may be present in more complex naphthalene-derived precursors [2]. The 85% yield for preparing the fluorosulfonate precursor from 1-naphthol ensures a reliable two-step supply chain from inexpensive starting material to fluorinated product.

Lithium-Ion Battery Electrolyte Formulation: Aromatic SEI-Forming Additive for Ni-Rich NCM Cathode Systems

Battery R&D groups formulating electrolytes for high-energy-density lithium-ion cells with Ni-rich NCM cathodes (Ni content ≥ 60%) can incorporate naphthalen-1-yl fluoranesulfonate as a negative-electrode film-forming additive at 0.5–1.0 wt% [1]. The naphthalene aromatic core is hypothesized to contribute to a more conductive and thermally robust SEI compared to conventional aliphatic additives such as VC and FEC [1]. This additive is structurally distinct from the inorganic fluorosulfonate salts (e.g., LiSO₃F) commonly screened for SEI enhancement, offering a differentiated chemical space for SEI engineering.

Polymer End-Group Functionalization: Installation of UV-Active Naphthalene Labels via SuFEx Click Chemistry

Materials scientists and polymer chemists can employ naphthalen-1-yl fluoranesulfonate as a SuFEx electrophile for post-polymerization chain-end modification of aryl-TBDMS-terminated polymers [1]. The near-quantitative conversion reported for this class of SuFEx reactions ensures high functionalization fidelity, which is critical for applications requiring precise end-group stoichiometry (e.g., block copolymer synthesis, surface grafting). The naphthalene chromophore installed at the chain end provides a UV-active (λ_abs ~270–290 nm) and fluorescent handle for polymer tracking and characterization—a property not conferred by aliphatic SuFEx partners or by traditional end-capping reagents such as acid chlorides or isocyanates [1].

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